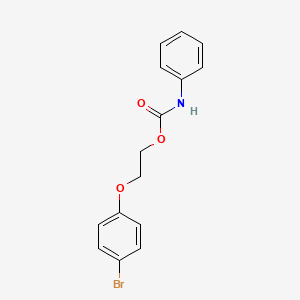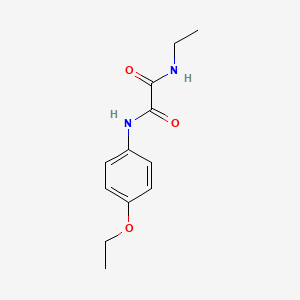
N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, commonly known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DMPEA-Oxalate has been extensively studied for its potential applications in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, DMPEA-Oxalate has been shown to possess anti-inflammatory and analgesic properties. In neurology, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DMPEA-Oxalate has been shown to inhibit the growth of cancer cells and may have potential applications in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of DMPEA-Oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, it has been found to increase the levels of endorphins in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMPEA-Oxalate is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of DMPEA-Oxalate is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving DMPEA-Oxalate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of DMPEA-Oxalate and to investigate its potential applications in other scientific fields.
Métodos De Síntesis
DMPEA-Oxalate can be synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base. The resulting compound is then treated with oxalic acid to obtain DMPEA-Oxalate in crystalline form.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.C2H2O4/c1-19(9-7-14-6-4-5-8-18-14)12-13-10-16(23-2)17(24-3)11-15(13)20(21)22;3-1(4)2(5)6/h4-6,8,10-11H,7,9,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCZIZADKNHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
![4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B4943128.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)